Undec-10-ene-1-thiol
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Overview
Description
Undec-10-ene-1-thiol: is an organic compound with the molecular formula C11H22S. It is characterized by the presence of a thiol group (-SH) attached to the first carbon of an undecene chain, which has a double bond between the tenth and eleventh carbon atoms. This compound is known for its reactivity due to the presence of both the thiol and the alkene functional groups, making it a valuable intermediate in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Thiol-Michael Addition: One common method for synthesizing undec-10-ene-1-thiol involves the thiol-Michael addition reaction. This process typically uses a thiol and an α,ω-diene as starting materials.
Hydrosilylation: Another method involves the hydrosilylation of undec-10-ene with a silyl thiol, followed by deprotection to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale thiol-Michael addition reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions allows for efficient production at an industrial scale .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undec-10-ene-1-thiol can undergo oxidation reactions to form sulfonic acids or disulfides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under basic or neutral conditions.
Major Products Formed:
Oxidation: Sulfonic acids, disulfides.
Reduction: Alkane thiols.
Substitution: Various substituted thiols depending on the nucleophile used.
Scientific Research Applications
Chemistry: Undec-10-ene-1-thiol is used as a building block in the synthesis of polymers and other complex organic molecules. Its reactivity makes it suitable for click chemistry applications, particularly in thiol-ene reactions .
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also employed in the synthesis of bioactive compounds .
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with various therapeutic agents .
Industry: this compound is used in the production of coatings, adhesives, and sealants. Its ability to form strong bonds with metals makes it valuable in surface modification applications .
Mechanism of Action
The mechanism of action of undec-10-ene-1-thiol primarily involves its thiol group, which can form strong covalent bonds with various substrates. This reactivity is exploited in thiol-ene click chemistry, where the thiol group reacts with alkenes to form stable thioether linkages. The molecular targets and pathways involved depend on the specific application, such as surface modification or polymer synthesis .
Comparison with Similar Compounds
10-Undecene-1-thiol: Similar in structure but lacks the thiol group at the first carbon, making it less reactive in thiol-specific reactions.
Undec-10-enoic acid: Contains a carboxylic acid group instead of a thiol group, leading to different reactivity and applications.
Undec-10-en-1-ol: Contains a hydroxyl group, which makes it suitable for different types of chemical modifications compared to undec-10-ene-1-thiol.
Uniqueness: this compound is unique due to the presence of both a thiol and an alkene group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
178561-30-3 |
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Molecular Formula |
C11H22S |
Molecular Weight |
186.36 g/mol |
IUPAC Name |
undec-10-ene-1-thiol |
InChI |
InChI=1S/C11H22S/c1-2-3-4-5-6-7-8-9-10-11-12/h2,12H,1,3-11H2 |
InChI Key |
SCHSUGYJBLKWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCS |
Origin of Product |
United States |
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